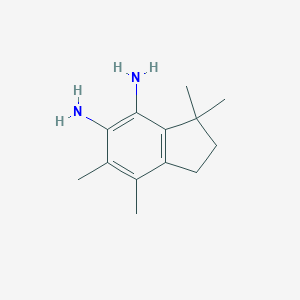
3,3,6,7-Tetramethyl-2,3-dihydro-1H-indene-4,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,6,7-Tetramethyl-2,3-dihydro-1H-indene-4,5-diamine is an organic compound with a unique structure characterized by the presence of multiple methyl groups and a dihydroindene core
Vorbereitungsmethoden
The synthesis of 3,3,6,7-Tetramethyl-2,3-dihydro-1H-indene-4,5-diamine typically involves multi-step organic reactions. One common method includes the alkylation of indene derivatives followed by amination. Industrial production methods may involve the use of catalysts to enhance reaction efficiency and yield. Specific reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product with high purity.
Analyse Chemischer Reaktionen
3,3,6,7-Tetramethyl-2,3-dihydro-1H-indene-4,5-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of saturated amines.
Substitution: Nucleophilic substitution reactions can occur at the amine groups, where reagents like alkyl halides or acyl chlorides are used to introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
3,3,6,7-Tetramethyl-2,3-dihydro-1H-indene-4,5-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 3,3,6,7-Tetramethyl-2,3-dihydro-1H-indene-4,5-diamine involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
3,3,6,7-Tetramethyl-2,3-dihydro-1H-indene-4,5-diamine can be compared with other similar compounds, such as:
3,3,4,7-Tetramethyl-1,2-dihydroindene: This compound shares a similar core structure but differs in the position of methyl groups, affecting its chemical reactivity and applications.
2,3,5,6-Tetramethyl-1,4-phenylenediamine: While this compound also contains multiple methyl groups and amine functionalities, its aromatic core leads to different chemical properties and uses.
3,6-Dibromo-4,5-difluoro-1,2-benzenediamine: The presence of halogen atoms in this compound introduces additional reactivity, making it suitable for different applications compared to this compound.
Eigenschaften
CAS-Nummer |
156485-24-4 |
|---|---|
Molekularformel |
C13H20N2 |
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
3,3,6,7-tetramethyl-1,2-dihydroindene-4,5-diamine |
InChI |
InChI=1S/C13H20N2/c1-7-8(2)11(14)12(15)10-9(7)5-6-13(10,3)4/h5-6,14-15H2,1-4H3 |
InChI-Schlüssel |
DSLSPLZSPXPRPW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1CCC2(C)C)N)N)C |
Kanonische SMILES |
CC1=C(C(=C(C2=C1CCC2(C)C)N)N)C |
Synonyme |
1H-Indene-4,5-diamine, 2,3-dihydro-3,3,6,7-tetramethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















